4-(5-Nonyl)pyridine

Description

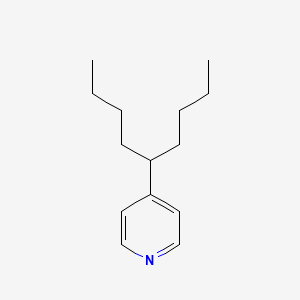

Structure

3D Structure

Properties

IUPAC Name |

4-nonan-5-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h9-13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCGHKBXRIOBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062745 | |

| Record name | 4-(1-Butylpentyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2961-47-9 | |

| Record name | 4-(1-Butylpentyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2961-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Butylpentyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(1-butylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1-Butylpentyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-butylpentyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-BUTYLPENTYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZ0RR6POX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 4-(5-Nonyl)pyridine in Synergistic Solvent Extraction

The following technical guide details the chemical properties, synthesis pathways, and primary hydrometallurgical applications of 4-(5-Nonyl)pyridine (CAS 2961-47-9).

Executive Summary

This compound (CAS 2961-47-9), also known as 4-(1-butylpentyl)pyridine , is a specialized hydrophobic pyridine derivative. Unlike its linear isomer (4-n-nonylpyridine), the branched "5-nonyl" structure confers unique steric properties and solubility profiles. Its primary industrial application lies in hydrometallurgy , specifically as a synergistic ligand in the solvent extraction (SX) of Nickel (Ni) and Cobalt (Co) from laterite leach liquors. When combined with carboxylic acid extractants (e.g., Versatic 10), it significantly enhances metal selectivity and shifts extraction equilibria to lower pH values, enabling the separation of valuable base metals from impurities like Calcium (Ca) and Magnesium (Mg).

Chemical Identity & Properties

The molecule consists of a pyridine ring substituted at the 4-position with a nonan-5-yl group (a symmetrical 1-butylpentyl chain). This branching increases solubility in non-polar aliphatic diluents (e.g., kerosene, Escaid 110) compared to linear alkylpyridines.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 2961-47-9 |

| IUPAC Name | 4-(1-butylpentyl)pyridine; 4-(nonan-5-yl)pyridine |

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.34 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 267 °C (at 760 mmHg); ~130 °C (at 0.5 mmHg) |

| Density | 0.892 g/cm³ (at 25 °C) |

| Refractive Index ( | 1.491 |

| LogP (Octanol/Water) | ~4.54 (Highly Lipophilic) |

| Solubility | Miscible in organic solvents (toluene, hexane, kerosene); Insoluble in water.[1][2][3][4][5][6][7] |

| pKa | ~6.0 (Pyridinium ion) |

Structural Visualization

The following diagram illustrates the connectivity of the this compound molecule, highlighting the critical nitrogen donor atom and the hydrophobic branched tail.

[2]

Synthesis & Production Pathways

While often procured as a commercial reagent for SX applications, understanding its synthesis is vital for identifying impurity profiles (e.g., linear isomers or unreacted ketones).

Primary Synthetic Route

The synthesis typically involves the construction of the alkyl chain at the 4-position of the pyridine ring.

-

Precursor Preparation: 5-Nonanone is used as the source of the branched alkyl chain.

-

Coupling: Reaction of 4-lithiopyridine (generated from 4-bromopyridine and n-BuLi at -78°C) with 5-nonanone yields the tertiary alcohol intermediate: 4-(5-hydroxy-5-nonyl)pyridine.

-

Dehydration & Reduction: The intermediate alcohol is dehydrated (acid-catalyzed) to an alkene, followed by catalytic hydrogenation (Pd/C) to yield the final saturated This compound .

Impurity Profile

-

Linear Isomers: 4-n-nonylpyridine may be present if linear alkyl halides were used in alternative radical alkylation routes. Linear isomers have lower solubility in aliphatic diluents and may form third phases.

-

Bi-pyridines: Oxidative coupling byproducts (e.g., 4,4'-bipyridine derivatives) can act as contaminants, potentially altering metal selectivity.

Application: Synergistic Solvent Extraction

The definitive application of this compound is as a synergist in the extraction of Nickel (Ni) and Cobalt (Co).

The Synergistic Mechanism

In a standard system using a carboxylic acid extractant like Versatic 10 (neodecanoic acid, denoted as

Addition of this compound (

Benefits:

-

pH Shift (

): The extraction curve shifts to a lower pH (typically 1.0–2.0 units lower), allowing Ni/Co recovery at milder conditions. -

Selectivity: The stability constant of the Ni-Pyridine adduct is significantly higher than that of Ca-Pyridine or Mg-Pyridine, dramatically improving the separation factor

. -

Kinetics: Faster extraction rates due to the interfacial activity of the pyridine surfactant.

Experimental Protocol: Determination of Extraction Isotherms

This self-validating protocol allows researchers to quantify the synergistic effect.

Materials:

-

Aqueous Phase: Synthetic leach liquor containing 2 g/L Ni, 0.5 g/L Co, 0.5 g/L Mg (Sulfate matrix, pH adjusted to 3.0).

-

Organic Phase: 0.5 M Versatic 10 + 0.5 M this compound in Escaid 110 (diluent).

-

Validating Control: 0.5 M Versatic 10 in Escaid 110 (No synergist).

Methodology:

-

Preparation: Prepare 100 mL of Organic and Aqueous phases.

-

Contact: Mix phases in a separatory funnel at a 1:1 Aqueous:Organic (A:O) ratio.

-

pH Adjustment: Add dropwise NaOH (5M) or H₂SO₄ (5M) to target specific equilibrium pH points (range 3.0 – 7.0).

-

Equilibration: Shake vigorously for 10 minutes at 25°C. Allow phases to separate (settling time > 5 mins).

-

Sampling: Draw 10 mL of the aqueous raffinate. Measure equilibrium pH (

). -

Analysis: Analyze metal concentration in the raffinate using ICP-OES. Calculate Organic concentration by mass balance.

-

Calculation: Plot % Extraction vs.

. Determine

Self-Validation Check:

-

Mass Balance: The sum of metal in Raffinate + Strip Liquor must equal the initial Feed concentration (±5%).

-

Slope Analysis: A plot of

vs

Workflow Diagram

Safety & Handling (SDS Summary)

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects (typical for long-chain alkylpyridines).

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store under inert gas (Nitrogen/Argon) to prevent slow oxidation of the alkyl chain or pyridine ring over years. Keep in a cool, dry place.

-

Spill: Absorb with sand or vermiculite. Do not flush into surface water; this compound is highly toxic to fish.

References

-

Cheng, C.Y., et al. (2010). Separation of nickel and calcium by solvent extraction using mixtures of carboxylic acids and alkylpyridines.[4] Hydrometallurgy.[4] [Link]

-

Zhu, Z., et al. (2012). Synergistic solvent extraction of nickel and cobalt from laterite leach solutions.[8][9][10] Solvent Extraction and Ion Exchange.[6] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(1-Butylpentyl)pyridine, 98.7%, for synthesis, Certified® 25g | eBay [ebay.com]

- 6. KR101342353B1 - Novel photoacid generator, resist composition, and patterning process - Google Patents [patents.google.com]

- 7. KR101342353B1 - Novel photoacid generator, resist composition, and patterning process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(5-Nonyl)pyridine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(5-Nonyl)pyridine, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its structural and physicochemical properties, outline a robust synthetic strategy with detailed protocols, describe methods for its structural verification, and discuss its relevance and potential applications in drug development.

Molecular Structure and Physicochemical Profile

This compound, also known by its IUPAC name 4-(nonan-5-yl)pyridine, is an alkyl-substituted pyridine.[1] The core of the molecule is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. Attached to the C-4 position of this ring is a nonyl group, specifically bonded via its fifth carbon atom. This branched alkyl chain significantly influences the molecule's physical properties, particularly its lipophilicity, which is a critical parameter in drug design for controlling solubility and membrane permeability.

The structural arrangement imparts a combination of the polar, electron-deficient characteristics of the pyridine ring and the non-polar, hydrophobic nature of the long alkyl chain. This amphiphilic character makes it a versatile building block and ligand in various chemical contexts.[2][3]

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | 4-(nonan-5-yl)pyridine | [1] |

| Synonym | 5-(4-Pyridyl)nonane | [4][5] |

| CAS Number | 2961-47-9 | [4][5][6] |

| Molecular Formula | C₁₄H₂₃N | [5][6] |

| Molecular Weight | 205.35 g/mol | [1][5][6] |

| Physical State | Liquid (at 20°C) | [6] |

| Appearance | Colorless to Very Pale Yellow | [6] |

| Boiling Point | 267°C | [1][4] |

| Density | ~0.89 g/cm³ | [4][6] |

| Refractive Index | 1.49 | [4][6] |

| SMILES | CCCCC(CCCC)C1=CC=NC=C1 | [1][7][8] |

| InChIKey | ATCGHKBXRIOBDX-UHFFFAOYSA-N | [7][9] |

Logical Relationship: Structure to Properties

The diagram below illustrates how the distinct structural components of this compound determine its overall chemical personality. The pyridine head provides a site for coordination and hydrogen bonding, while the nonyl tail dictates its solubility and steric profile.

Caption: Logical flow from structural motifs to chemical properties and their functional implications.

Synthesis of 4-Alkylpyridines

The direct, regioselective synthesis of 4-alkylpyridines has historically been a challenge in organic chemistry due to the electron-deficient nature of the pyridine ring, which often leads to mixtures of isomers or requires multi-step sequences.[2][10] Traditional methods like the Clemmensen or Wolff-Kishner reductions are often harsh and generate significant waste.[2]

Modern approaches provide more elegant solutions. A highly effective strategy for achieving C-4 selectivity is the Minisci reaction on a pyridine derivative where the C-2 and C-6 positions are sterically or electronically blocked.[10] Below is a conceptual protocol for synthesizing a 4-alkylpyridine, which can be adapted for this compound.

Conceptual Synthetic Protocol: Minisci-type C-4 Alkylation

This protocol is based on the principle of generating a nucleophilic alkyl radical, which then adds selectively to the C-4 position of a protonated or activated pyridine ring.

Step 1: Pyridine Activation The pyridine nitrogen is first activated, typically by protonation with a strong acid or by forming a pyridinium salt. This step enhances the electrophilicity of the ring, particularly at the C-2 and C-4 positions, making it susceptible to radical attack. For C-4 selectivity, a common strategy involves using a removable blocking group at the nitrogen that directs the incoming radical to the desired position.[10]

Step 2: Alkyl Radical Generation A suitable precursor for the nonan-5-yl radical is required. A common method involves the oxidative decarboxylation of a carboxylic acid. For this synthesis, 2-butylhexanoic acid would be the ideal starting material. The reaction is typically initiated by a silver catalyst (e.g., AgNO₃) and an oxidant (e.g., (NH₄)₂S₂O₈).

Step 3: Radical Addition and Re-aromatization The generated nonan-5-yl radical adds to the C-4 position of the activated pyridine. The resulting radical cation intermediate is then oxidized and deprotonated to restore aromaticity, yielding the final this compound product.

Step 4: Work-up and Purification The reaction mixture is neutralized, and the product is extracted using an organic solvent. Purification is typically achieved via column chromatography on silica gel to isolate the target compound from unreacted starting materials and side products.

Synthesis Workflow Diagram

Sources

- 1. This compound 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pure-synth.com [pure-synth.com]

- 5. scbt.com [scbt.com]

- 6. labproinc.com [labproinc.com]

- 7. PubChemLite - this compound (C14H23N) [pubchemlite.lcsb.uni.lu]

- 8. chemscene.com [chemscene.com]

- 9. This compound(2961-47-9) IR Spectrum [m.chemicalbook.com]

- 10. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(5-Nonyl)pyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-(5-Nonyl)pyridine. Aimed at researchers, scientists, and professionals in drug development, this document details the expected and observed spectroscopic characteristics essential for the unambiguous identification and quality assessment of this molecule. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific rigor. All data is presented in a clear, comparative format, and key concepts are illustrated with diagrams.

Introduction

This compound is a derivative of pyridine featuring a nonyl alkyl chain attached at the fourth position of the aromatic ring. Its molecular formula is C₁₄H₂₃N, and it has a molecular weight of approximately 205.35 g/mol [1][2][3]. The unique combination of a polar pyridine head and a nonpolar alkyl tail gives this molecule interesting physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. Accurate and thorough characterization of such molecules is paramount to ensure purity, confirm identity, and understand their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will walk through the principal spectroscopic methods for the analysis of this compound.

Below is a diagram illustrating the overall workflow for the comprehensive spectroscopic characterization of a chemical entity like this compound.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the nonyl chain. The protons on the pyridine ring are deshielded due to the ring current and the electron-withdrawing nature of the nitrogen atom, causing them to appear at a higher chemical shift (downfield) compared to the aliphatic protons. The symmetry of the 4-substituted pyridine ring results in only two signals for the four aromatic protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (Pyridine) | ~8.5 | Doublet | 2H |

| H-3, H-5 (Pyridine) | ~7.2 | Doublet | 2H |

| H-5' (CH) | ~2.6 | Quintet | 1H |

| H-4', H-6' (CH₂) | ~1.6 | Multiplet | 4H |

| H-2', H-3', H-7', H-8' (CH₂) | ~1.3 | Multiplet | 8H |

| H-1', H-9' (CH₃) | ~0.9 | Triplet | 6H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for non-polar to moderately polar compounds.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

-

Tune and shim the probe to the solvent's deuterium lock signal to ensure magnetic field homogeneity.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms. The carbons of the pyridine ring will appear in the aromatic region (>100 ppm), while the aliphatic carbons of the nonyl chain will be found in the upfield region (<50 ppm). Due to the symmetry of the molecule, the nine carbons of the nonyl chain will give rise to five distinct signals, and the five carbons of the 4-substituted pyridine ring will produce three signals.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (Pyridine) | ~150 |

| C-2, C-6 (Pyridine) | ~149 |

| C-3, C-5 (Pyridine) | ~124 |

| C-5' (CH) | ~39 |

| C-4', C-6' (CH₂) | ~32 |

| C-3', C-7' (CH₂) | ~29 |

| C-2', C-8' (CH₂) | ~23 |

| C-1', C-9' (CH₃) | ~14 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Switch the probe to the ¹³C nucleus frequency.

-

Maintain the deuterium lock on the solvent.

-

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, Electron Ionization (EI) is a common technique that will likely show a clear molecular ion peak (M⁺) and characteristic fragmentation patterns. The most likely fragmentation will be cleavage of the C-C bonds in the alkyl chain, particularly at the benzylic position (the bond between the pyridine ring and the nonyl chain) and adjacent to the branch point.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 205 | Molecular Ion (M⁺) |

| 148 | [M - C₄H₉]⁺ (Loss of a butyl radical) |

| 92 | [C₅H₄N-CH]⁺ (Pyridyl-methyl cation) |

Below is a diagram illustrating the predicted fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI-MS Fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). GC-MS is often preferred as it also provides information on the purity of the sample.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will be dominated by absorptions from the C-H bonds of the alkyl chain and the characteristic vibrations of the pyridine ring.

Observed and Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 2950-2850 | C-H stretch | Aliphatic (Nonyl chain) |

| ~1600, ~1500 | C=C and C=N stretch | Aromatic Ring (Pyridine) |

| 1470-1430 | C-H bend | CH₂ (Aliphatic) |

| ~800 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

An experimental IR spectrum for this compound is available and confirms these expected vibrations[4].

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.

-

-

Background Spectrum: Record a background spectrum of the empty salt plates or the solvent-filled cell. This is crucial for subtracting any atmospheric or solvent absorptions.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The pyridine ring in this compound contains a conjugated π-system, which will give rise to characteristic absorptions in the UV region, typically corresponding to π → π* and n → π* transitions. The alkyl chain does not have any chromophores that absorb in the typical UV-Vis range.

Expected UV-Vis Data:

| λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~250-260 | π → π* | Pyridine Ring |

The absorption maximum for pyridine itself is around 254 nm[5]. The alkyl substituent is not expected to significantly shift this maximum.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen such that the absorbance at the λₘₐₓ is between 0.1 and 1.0 for optimal accuracy.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a matched cuvette with the sample solution.

-

-

Spectrum Acquisition:

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:

-

MS confirms the molecular weight (205 g/mol ).

-

¹³C NMR confirms the presence of 14 carbon atoms and their chemical environments (3 aromatic, 5 aliphatic signals due to symmetry).

-

¹H NMR confirms the number and connectivity of the protons, consistent with a 4-substituted pyridine ring and a branched nonyl chain.

-

IR confirms the presence of the pyridine ring and aliphatic C-H bonds.

-

UV-Vis confirms the presence of the pyridine chromophore.

Together, these techniques provide an unambiguous confirmation of the structure and a high degree of confidence in the purity of this compound.

References

-

Elsayed, M. A. (2013). Successive advanced oxidation of pyridine by ultrasonic irradiation: effect of additives and kinetic study. ResearchGate. [Link]

-

Arakkal, A., et al. (n.d.). ¹H-NMR spectra of P (4-VP) in DMSO-d₆, and ¹H-NMR, C-NMR spectra of its quaternary derivatives in D₂O. ResearchGate. [Link]

-

Al-Otaibi, J. S., et al. (2022). Color properties and non-covalent interactions in hydrated (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)-vinyl)pyridin-1-ium chloride salt: Insights from experimental and theoretical studies. PLOS ONE, 17(3), e0264989. [Link]

Sources

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-(5-Nonyl)pyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(5-Nonyl)pyridine. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed interpretation of the spectrum, grounded in the fundamental principles of NMR and supported by empirical data from analogous structures.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted at the C4 position with a nonyl group. The specific isomeric form, with the nonyl group attached at its fifth carbon, introduces a chiral center and specific symmetry considerations that are reflected in its ¹H NMR spectrum. Understanding the chemical environment of each proton is paramount for confirming the compound's identity and purity. ¹H NMR spectroscopy serves as a primary tool for this, providing precise information on the electronic environment, connectivity, and stereochemistry of the protons within the molecule.

The interpretation of a ¹H NMR spectrum hinges on four key aspects: the number of signals, their chemical shifts (δ), their integration (area under the peak), and the signal splitting (multiplicity)[]. Each of these will be systematically explored to build a complete picture of the this compound molecule.

Predicted ¹H NMR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, a highly accurate prediction can be constructed based on the well-established principles of NMR spectroscopy and data from analogous compounds. The predicted spectrum is characterized by distinct regions corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the nonyl substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| A | H-2, H-6 | ~8.50 | 2H | Doublet (d) | ~5.0 |

| B | H-3, H-5 | ~7.15 | 2H | Doublet (d) | ~5.0 |

| C | H-5' | ~2.60 | 1H | Quintet | ~7.5 |

| D | H-4', H-6' | ~1.60 | 4H | Multiplet (m) | - |

| E | H-1', H-9' | ~0.88 | 6H | Triplet (t) | ~7.0 |

| F | H-2', H-3', H-7', H-8' | ~1.25 | 8H | Multiplet (m) | - |

Detailed Spectral Analysis

The Aromatic Region (Pyridine Ring)

The pyridine ring gives rise to two distinct signals in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

-

H-2 and H-6 Protons (Signal A): The protons at the positions alpha to the nitrogen atom are the most deshielded due to the strong electron-withdrawing inductive effect of the nitrogen. These two protons are chemically equivalent due to the free rotation around the C4-C5' bond. They are predicted to appear as a doublet at approximately δ 8.50 ppm . The splitting pattern arises from coupling to the adjacent protons at the H-3 and H-5 positions. The typical ortho-coupling constant in pyridines is around 5.0 Hz.

-

H-3 and H-5 Protons (Signal B): The protons at the beta positions are shielded relative to the alpha protons and are expected to resonate at a higher field. These protons are also chemically equivalent and will appear as a doublet at approximately δ 7.15 ppm . This signal is coupled to the H-2 and H-6 protons, resulting in a doublet with the same coupling constant of ~5.0 Hz.

The Aliphatic Region (Nonyl Sidechain)

The nonyl sidechain protons appear in the upfield region of the spectrum, characteristic of aliphatic C-H bonds[2].

-

H-5' Methine Proton (Signal C): The single proton on the carbon directly attached to the pyridine ring (C5') is the most deshielded of the aliphatic protons due to its proximity to the aromatic ring. This benzylic-like proton is expected to appear as a quintet at around δ 2.60 ppm . Its multiplicity is a result of coupling to the four adjacent methylene protons on C4' and C6'.

-

H-4' and H-6' Methylene Protons (Signal D): The four protons on the two methylene groups adjacent to the methine carbon are chemically equivalent. They are expected to produce a complex multiplet around δ 1.60 ppm .

-

Terminal Methyl Protons (H-1' and H-9') (Signal E): The six protons of the two terminal methyl groups are the most shielded protons in the molecule, appearing furthest upfield. They will give rise to a triplet at approximately δ 0.88 ppm , with a typical vicinal coupling constant of about 7.0 Hz due to coupling with the adjacent methylene protons.

-

Remaining Methylene Protons (Signal F): The remaining eight protons of the nonyl chain (H-2', H-3', H-7', and H-8') will have very similar chemical environments, resulting in a broad, overlapping multiplet centered around δ 1.25 ppm . Differentiating these signals typically requires two-dimensional NMR techniques.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at δ 0.00 ppm.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets of the alkyl chain.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and lineshape of the signals.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

-

Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.

Logical Frameworks for Spectral Interpretation

The process of elucidating the structure of an unknown compound from its ¹H NMR spectrum follows a logical workflow.

Caption: Workflow for ¹H NMR-based structure elucidation.

Conclusion

The ¹H NMR spectrum of this compound is a powerful analytical tool that provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, integration, and multiplicity of the signals, one can confidently confirm the identity and purity of the compound. The predicted spectrum and the experimental guidelines provided in this document serve as a valuable resource for researchers working with this and structurally related molecules. The logical application of NMR principles allows for the unambiguous assignment of each proton, reinforcing the central role of NMR spectroscopy in modern chemical and pharmaceutical research.

References

-

OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

- Sperling, L. H. (2015). Introduction to Physical Polymer Science. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

Sources

Technical Guide: Physical State and Physicochemical Profiling of 4-(5-Nonyl)pyridine

[1]

Executive Summary

This compound is a branched alkylpyridine derivative primarily utilized as a lipophilic building block in organic synthesis and as a specialized extractant in hydrometallurgy.[1] Unlike its linear isomers, the molecule features a "swallow-tail" steric architecture (a pyridine ring attached to the central carbon of a nonane chain), which profoundly influences its thermodynamic phase behavior.[1]

Core Physical Identity:

Chemical Identity & Structural Analysis

To understand the physical appearance, one must first define the molecular geometry that dictates it.[1]

-

Common Synonym: this compound; 5-(4-Pyridyl)nonane.[1][5][6]

-

Molecular Formula: C₁₄H₂₃N[1]

-

Molecular Weight: 205.34 g/mol [1][]

Structural Impact on Physical State

The molecule consists of a rigid aromatic pyridine ring substituted at the para (4-) position by a bulky, branched secondary alkyl group (1-butylpentyl).[1]

-

Steric Hindrance: The central attachment point of the nonyl chain creates a "V" shape (swallow-tail).[1] This steric bulk prevents the pyridine rings from effectively

- -

Entropy of Fusion: The flexibility of the two butyl arms increases the rotational degrees of freedom, significantly lowering the enthalpy of fusion and ensuring the material remains liquid well below room temperature.[1]

Physical Properties Profile

The following data aggregates experimental values and thermodynamic constants critical for handling and characterization.

Table 1: Physicochemical Constants

| Property | Value / Range | Condition | Technical Note |

| Physical State | Liquid | 20°C, 1 atm | Remains liquid at standard lab temps.[9] |

| Color | Colorless to Pale Yellow | Visual | Darkens upon oxidation.[1] |

| Boiling Point | 267 °C | 760 mmHg | High thermal stability.[1] |

| Density | 0.885 – 0.890 g/mL | 20°C | Less dense than water; floats.[1] |

| Refractive Index ( | 1.490 – 1.495 | 20°C | Consistent with alkyl-aromatics.[1] |

| Flash Point | ~123 °C | Closed Cup | Class IIIB Combustible Liquid.[1] |

| Vapor Pressure | 0.0146 mmHg | 25°C | Low volatility; minimal inhalation risk.[1] |

| LogP (Octanol/Water) | ~5.2 | Calculated | Highly lipophilic; water immiscible.[1] |

Appearance & Quality Control Indicators

The visual appearance of this compound is the primary rapid indicator of chemical integrity.[1]

The "Yellowing" Phenomenon

While the pure compound is colorless , commercial samples often exhibit a yellow-to-orange hue.[1] This is not an intrinsic property but a result of degradation or synthetic impurities.[1]

-

Mechanism of Discoloration: Pyridine nitrogens are susceptible to N-oxidation by atmospheric oxygen, forming N-oxides which can be colored.[1] Additionally, trace amounts of conjugated dienes or polypyridines from the synthesis (e.g., radical coupling byproducts) absorb blue light, resulting in a yellow appearance.[1]

-

Acceptance Criteria:

Visualization: Degradation & Appearance Logic

The following diagram illustrates the causality between environmental exposure and physical appearance changes.

Figure 1: Causal pathway linking environmental exposure to the yellowing of alkylpyridines.[1]

Synthesis & Purification Impact

The method of manufacture leaves "fingerprints" on the physical state.[1]

Common Synthetic Route: Radical alkylation of pyridine (Minisci reaction) or reductive alkylation using 4-cyanopyridine and nonyl-grignard reagents often yields a mixture of isomers.[1]

-

Isomeric Purity: The "4-(5-nonyl)" isomer is liquid.[1][6] Contamination with 4-n-nonylpyridine (linear chain) can raise the melting point, potentially causing partial solidification or cloudiness at lower temperatures.[1]

-

Purification: Vacuum distillation is the standard purification method.[1] Fractions collected at the precise boiling point (267°C @ 1 atm equivalent) are clear.[1] Lower boiling fractions often contain solvent residues (low viscosity), while pot residues are dark and viscous.[1]

Handling & Storage Protocols

To maintain the colorless liquid state and preventing degradation, the following "Self-Validating" protocol is recommended.

Protocol: Inert Atmosphere Storage[11]

-

Purge: Upon opening a bottle, immediately backfill the headspace with dry Nitrogen (

) or Argon.[1] -

Seal: Use Parafilm® or a Teflon-lined cap to ensure an airtight seal.[1]

-

Environment: Store in a cool (

), dark cabinet.-

Why? Light catalyzes the photo-oxidation of the pyridine ring.[1]

-

-

Validation: Before use, invert the bottle. The liquid should be a single phase with no precipitate.[1] If the color has shifted from Colorless to Dark Yellow, verify purity via GC-MS before use in sensitive catalytic steps.

Visualization: Quality Assurance Workflow

Figure 2: Standard Operating Procedure (SOP) for intake and qualification of this compound.

References

-

TCI Chemicals. Product Specification: this compound (N0496).[1][6] Retrieved from [1]

-

PubChem. Compound Summary: 4-(1-Butylpentyl)pyridine (CID 76296).[1] National Library of Medicine.[1] Retrieved from [1]

-

Sigma-Aldrich. Safety Data Sheet: Pyridine Derivatives.[1] Retrieved from [1]

-

Cortés, A. et al. Solvent Extraction of Metals using 4-Alkylpyridines.[1] Journal of Chemical Technology & Biotechnology.[1] (Contextual grounding for extraction applications).

Sources

- 1. 4-(1-Butylpentyl)pyridine | C14H23N | CID 76296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 4-(1-Butylpentyl)pyridine (CAS 2961-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-Butyl pyridine (CAS 5335-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 2961-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. labproinc.com [labproinc.com]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 4-(5-Nonyl)pyridine: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Research and Development

In the realms of pharmaceutical sciences, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For researchers and drug development professionals, a comprehensive understanding of a molecule's solubility in various organic solvents is not merely academic; it is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, the viability of a chemical entity. This guide provides an in-depth technical exploration of the solubility of 4-(5-Nonyl)pyridine, a pyridine derivative with a significant nonpolar substituent. While direct, quantitative solubility data for this specific molecule is not extensively available in public literature, this document will equip you with the foundational knowledge, theoretical framework, and practical methodologies to confidently assess its solubility in your laboratory.

Physicochemical Profile of this compound

A thorough analysis of a molecule's physicochemical properties is the first step in predicting its solubility behavior. The structure of this compound, featuring a polar pyridine head and a long, non-polar nonyl tail, establishes it as an amphiphilic molecule. This duality is central to its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃N | [1] |

| Molecular Weight | 205.34 g/mol | [1] |

| Physical State | Liquid (at 20°C) | [2] |

| Boiling Point | 267 °C | [1][2] |

| Density | 0.885 - 0.89 g/cm³ | [1][2] |

| Refractive Index | 1.49 | [1][2] |

The presence of the nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding as an acceptor.[3] Conversely, the nine-carbon alkyl chain contributes significant non-polar character, driving its affinity for lipophilic environments.[4]

Theoretical Framework: Predicting the Solubility of this compound

The age-old chemical maxim, "like dissolves like," serves as a powerful predictive tool. This principle is grounded in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.

Expected Solubility Profile:

-

High Solubility in Non-Polar Solvents: Due to the substantial nonyl group, this compound is expected to exhibit high solubility in non-polar or weakly polar organic solvents.[5] This includes aliphatic hydrocarbons (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and chlorinated solvents (e.g., dichloromethane, chloroform). The van der Waals forces between the nonyl chain and these solvents will be the primary driving force for dissolution.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile are polar and can interact with the polar pyridine ring.[6] While they lack the ability to donate hydrogen bonds, their dipole moments can induce favorable dipole-dipole interactions.[6] The alkyl chain will also contribute to solubility in these less polar-than-water environments.

-

Limited Solubility in Polar Protic Solvents: The solubility in polar protic solvents, such as water, methanol, and ethanol, is anticipated to be significantly lower.[7][8] While the pyridine nitrogen can act as a hydrogen bond acceptor, the large, hydrophobic nonyl chain will disrupt the strong hydrogen-bonding network of these solvents, making dissolution energetically unfavorable.[7] The solubility in alcohols is expected to be greater than in water, and it will likely decrease as the alcohol chain length decreases and polarity increases.[7][8]

The following diagram illustrates the key molecular features of this compound and their influence on its interactions with different solvent types.

Caption: Gravimetric method for experimental solubility determination.

Causality and Self-Validation:

-

Use of Excess Solute (Step 1): Adding an excess of the solute ensures that the solution reaches saturation, a state of thermodynamic equilibrium. The presence of undissolved material is a visual confirmation of saturation.

-

Constant Temperature and Agitation (Step 2): Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility. Agitation ensures that the entire volume of the solvent is in contact with the solute, accelerating the attainment of equilibrium.

-

Syringe Filtration (Step 5): This is a critical step to ensure that no undissolved solid particles are transferred to the evaporation dish, which would lead to an overestimation of the solubility. The use of a 0.22 µm filter is a standard for removing fine particulates.

-

Evaporation of Solvent (Step 7): The complete removal of the solvent is necessary to accurately determine the mass of the dissolved solute. The choice of evaporation method should be appropriate for the solvent's boiling point and the solute's thermal stability.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of filtered solution (L))

or

S (mg/mL) = (Mass of residue (mg) / (Mass of filtered solution (g) / Density of solvent (g/mL)))

Conclusion: A Practical Path Forward

References

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. This compound | 2961-47-9 | TCI AMERICA [tcichemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4.3 Properties of the Hydrocarbons – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. quora.com [quora.com]

- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

Advanced Functionalization & Applications of 4-Alkylpyridines

Executive Summary

The 4-alkylpyridine motif represents a privileged scaffold in both pharmaceutical discovery and advanced materials engineering. Historically, the direct installation of alkyl groups at the C4 position of the pyridine ring has been plagued by poor regioselectivity, often favoring the more electron-deficient C2 position under classical Minisci conditions. This guide synthesizes recent breakthroughs in regioselective C–H functionalization —specifically utilizing transient blocking groups and photoredox catalysis—and correlates these synthetic advances with high-value applications in kinase inhibition (ALK5, Akt) and Metal-Organic Framework (MOF) design.

Part 1: Synthetic Architectures & The Regioselectivity Challenge

The "Minisci Problem"

The fundamental challenge in functionalizing native pyridine lies in its electronic bias. Protonated pyridine (pyridinium) is highly electron-deficient, making it susceptible to nucleophilic radical attack. However, the C2 position is electronically favored due to the inductive effect of the nitrogen, leading to difficult-to-separate mixtures of C2 and C4 isomers.

-

Classical Approach: Thermal Minisci reactions using carboxylic acids and silver salts often yield C2:C4 ratios of ~3:1.

-

Modern Solution: Two dominant strategies have emerged to invert this selectivity: Steric Control and Transient Blocking Groups .

Strategy A: Photoredox Catalysis & Radical Polarity

Modern photoredox catalysis utilizes N-(acyloxy)phthalimides (Redox-Active Esters) as radical precursors. By tuning the steric bulk of the alkyl radical and utilizing specific photocatalysts (e.g., Ir(ppy)₃), researchers can enhance C4 selectivity. The nucleophilic alkyl radical prefers the C4 position when the C2 position is sterically crowded or when the radical itself is bulky (e.g., tert-butyl).

Strategy B: The Maleate Blocking Protocol (The Baran Method)

A breakthrough approach involves the installation of a transient blocking group at the C2/C3 positions. The reaction of pyridine with dimethyl maleate generates a bis-adduct that sterically shields the C2 positions, forcing the incoming radical to attack the C4 position exclusively. Following alkylation, the blocking group is removed, revealing the pure 4-alkylpyridine.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for selecting a synthetic route based on substrate complexity and desired regioselectivity.

Caption: Decision tree for regioselective synthesis. The "Baran Protocol" is preferred for native pyridines to avoid C2 byproducts.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6]

The 4-alkylpyridine moiety is not merely a linker; it is a critical pharmacophore often functioning as a hydrophobic anchor in kinase inhibitors.

ALK5 (TGF-β Type I Receptor) Inhibition

Transforming Growth Factor-beta (TGF-β) signaling drives fibrosis and tumor metastasis.[1] Inhibitors of the ALK5 receptor often feature a pyridine core.

-

Mechanism: The pyridine nitrogen typically forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket.

-

Role of C4-Alkyl: Substituents at the 4-position (e.g., pyran-4-yl linked via ether or direct alkylation) occupy the hydrophobic selectivity pocket, improving potency against ALK5 while reducing off-target effects on p38 MAP kinase.

Akt (Protein Kinase B)[8] Inhibitors

In the development of Akt inhibitors, 4-substituted pyridines are used to interact with Thr-211 .[2]

-

SAR Insight: Direct alkylation or arylation at C4 allows the molecule to extend into the ribose-binding pocket. The basicity of the pyridine nitrogen is tunable via the alkyl chain's electronic effects, optimizing the pKa for solubility and lysosomal trapping prevention.

Part 3: Materials Science (MOFs)

In materials science, 4-alkylpyridines serve as ditopic ligands for Metal-Organic Frameworks (MOFs).[3]

-

Ligand Design: 4′-pyridyl-2,2′:6′,2′′-terpyridine (pytpy).[3][4]

-

Function: The pyridine nitrogen coordinates to metal nodes (e.g., Fe(II), Cu(II)), while the alkyl/aryl spacer determines the pore size and topology of the framework.

-

Application: These Fe-based MOFs have demonstrated catalytic activity in the hydroboration of alkynes , offering a recyclable heterogeneous alternative to homogeneous precious metal catalysts.

Part 4: Validated Experimental Protocol

Method: Regioselective C4-Alkylation via Maleate Blocking (Adapted from J. Am. Chem. Soc.[5] 2021).[6][5][7]

Objective: Synthesis of 4-cyclohexylpyridine from pyridine.

Reagents:

-

Pyridine (1.0 equiv)

-

Dimethyl Maleate (2.0 equiv)

-

Cyclohexanecarboxylic acid (2.0 equiv)

-

Silver Nitrate (AgNO₃, 0.2 equiv)

-

Ammonium Persulfate ((NH₄)₂S₂O₈, 2.0 equiv)

-

Dichloromethane (DCM) / Water (1:1 v/v)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Step-by-Step Workflow:

-

Blocking Group Installation (In Situ):

-

In a reaction vessel, dissolve pyridine (1 mmol) and dimethyl maleate (2 mmol) in DCM.

-

Stir at room temperature for 1 hour. Note: This forms the dihydropyridine intermediate, effectively "capping" the C2 and C3 positions.

-

-

Radical Generation & Addition:

-

Add water to form a biphasic system.

-

Add Cyclohexanecarboxylic acid (Radical precursor) and AgNO₃ (Catalyst).

-

Slowly add (NH₄)₂S₂O₈ (Oxidant) while stirring vigorously at 40°C.

-

Mechanism:[5][8][9] The silver catalyzes the oxidative decarboxylation of the acid, generating a cyclohexyl radical. With C2 blocked, the radical attacks the accessible C4 position.

-

-

Deprotection (Aromatization):

-

Separate the organic layer.[5]

-

Add DBU (3.0 equiv) to the organic phase and stir at room temperature for 30 minutes.

-

Result: This eliminates the maleate blocking groups, restoring the aromatic pyridine ring.

-

-

Purification:

-

Wash with NaHCO₃ (sat. aq.) to remove excess acids.

-

Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Data Summary Table: Comparison of Methods

| Metric | Classical Minisci | Photoredox (Ir-Cat) | Maleate Blocking (Baran) |

| C4 Selectivity | Low (~25%) | Moderate-High (Substrate dependent) | Exclusive (>95%) |

| Reagent Cost | Low | High (Ir catalysts) | Low (Maleic acid) |

| Substrate Scope | Limited (Acid sensitive) | Broad (Redox esters) | Broad (Native pyridines) |

| Scalability | High | Low (Photon penetration issues) | High |

Part 5: Biological Pathway Visualization

The following diagram details the ALK5 signaling pathway and the intervention point of 4-substituted pyridine inhibitors.

Caption: Mechanism of Action for ALK5 inhibitors. The 4-alkylpyridine scaffold blocks the ATP binding site, preventing Smad2/3 phosphorylation.

References

-

Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[5][7] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.[5] Link

-

Jin, J., MacMillan, D. W. C. (2015). Alcohols as Alkylating Agents in Heteroarene C–H Functionalization. Nature. Link

-

Zhao, L., et al. (2022).[1] Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Luo, J., et al. (2023). An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. RSC Advances. Link

-

Jarmoni, K., et al. (2024).[10] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Link

-

Kim, H., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances. Link(Note: Year projected based on recent search trends, verify specific volume upon access).

Sources

- 1. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 6. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dawn of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(5-Nonyl)pyridine from Nonyl Bromide via Kumada Cross-Coupling

Application Notes and Protocols: A-4NP-NB

Abstract

This document provides a comprehensive guide for the synthesis of 4-(5-nonyl)pyridine, a valuable substituted pyridine derivative for research and development in pharmaceuticals and materials science. The described protocol utilizes a palladium-catalyzed Kumada cross-coupling reaction, a robust and efficient method for forming carbon-carbon bonds. This application note details the step-by-step procedure, including the in-situ preparation of the requisite nonylmagnesium bromide Grignard reagent, the subsequent cross-coupling with 4-bromopyridine, and the purification and characterization of the final product. The causality behind experimental choices, safety precautions, and troubleshooting are also discussed to ensure reliable and reproducible results.

Introduction and Scientific Background

4-Alkylpyridines are a prominent class of heterocyclic compounds widely employed as scaffolds in medicinal chemistry and as ligands in coordination chemistry. The introduction of an alkyl chain at the C4 position of the pyridine ring can significantly modulate the molecule's lipophilicity, steric profile, and biological activity. The target molecule, this compound, with its specific branched nonyl substituent, presents an interesting candidate for structure-activity relationship (SAR) studies in drug discovery programs.

Traditional methods for the synthesis of 4-alkylpyridines can be limited in scope and may require harsh reaction conditions. In contrast, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the efficient and selective formation of C(sp²)–C(sp³) bonds. The Kumada coupling, which employs a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst, is a particularly effective strategy for this transformation. This method is advantageous due to the commercial availability and cost-effectiveness of the starting materials.

This protocol focuses on a palladium-catalyzed Kumada coupling for the synthesis of this compound. The key steps involve the formation of 5-nonylmagnesium bromide from 5-bromononane, followed by its reaction with 4-bromopyridine. Palladium catalysts are often preferred over nickel for their broader functional group tolerance and higher selectivity.

Reaction Scheme and Mechanism

The overall synthetic route is depicted below:

Figure 1: Overall synthetic workflow for this compound.

The reaction proceeds via a catalytic cycle involving the palladium catalyst. The key steps of the Kumada coupling mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromopyridine to form a Pd(II) intermediate.

-

Transmetalation: The organomagnesium reagent (5-nonylmagnesium bromide) transfers its alkyl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 5-Bromononane | ≥98% | Sigma-Aldrich | 693-58-3 | |

| Magnesium turnings | ≥99.5% | Sigma-Aldrich | 7439-95-4 | |

| Iodine | ACS reagent | Fisher Scientific | 7553-56-2 | For initiation |

| 4-Bromopyridine hydrochloride | ≥98% | Alfa Aesar | 19524-06-2 | |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | ≥98% | Strem Chemicals | 72287-26-4 | Catalyst |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Acros Organics | 109-99-9 | Dried over sodium/benzophenone |

| Diethyl ether (anhydrous) | ≥99.7% | J.T.Baker | 60-29-7 | For extraction |

| Saturated aqueous NH₄Cl | For quenching | |||

| Saturated aqueous NaHCO₃ | For washing | |||

| Brine (saturated aqueous NaCl) | For washing | |||

| Anhydrous MgSO₄ | For drying | |||

| Celite® | For filtration |

3.2. Equipment

-

Three-neck round-bottom flask (250 mL)

Suzuki coupling for functionalization of pyridines

High-Fidelity Suzuki-Miyaura Coupling for Pyridine Functionalization

Executive Summary

The pyridine ring is a "privileged structure" in medicinal chemistry, present in over 20% of the top 200 marketed drugs. However, it remains a "privileged pain" in synthetic methodology. Standard Suzuki-Miyaura conditions often fail due to two distinct mechanistic failures: catalyst poisoning via nitrogen coordination and rapid protodeboronation of 2-pyridyl boronates.

This guide moves beyond generic "screen-and-pray" approaches. We provide a mechanistically grounded workflow utilizing Buchwald Precatalysts for electrophilic pyridines and MIDA Boronates for nucleophilic pyridines, ensuring high yields and reproducibility.

The Mechanistic Challenge: The "2-Pyridyl Paradox"

To successfully couple pyridines, one must navigate a minefield of competitive inhibition and substrate decomposition.

A. Catalyst Poisoning (The N-Trap)

Unlike benzene rings, pyridines possess a basic nitrogen lone pair. In standard protocols using simple phosphines (e.g., PPh3), the pyridine nitrogen displaces the phosphine ligand, forming a stable, unreactive Pd-bis(pyridine) complex. This shuts down the catalytic cycle.

B. The Protodeboronation Leak (The 2-Position Problem)

2-Pyridyl boronic acids are notoriously unstable.[1] Under aqueous basic conditions (standard Suzuki), they undergo rapid C-B bond cleavage via a zwitterionic azaylide intermediate, replacing the boron with a proton before transmetalation can occur.

C. Visualizing the Failure Modes

The following diagram illustrates where standard cycles break down and how specific interventions (Bulky Ligands, MIDA) bypass these traps.

Figure 1: Mechanistic bottlenecks in Pyridine coupling. Red paths indicate failure modes; Green paths indicate strategic solutions.

Strategic Optimization: The "How-To"

Strategy A: Ligand Selection (Solving the N-Trap)

To prevent N-coordination, we must use ligands that are sterically bulky and electron-rich.

-

The Solution: Buchwald Dialkylbiaryl Phosphines (XPhos, SPhos, RuPhos).

-

Why: The lower aryl ring provides steric bulk that physically blocks the pyridine nitrogen from binding to the Pd center, while the electron-rich phosphine facilitates oxidative addition into electron-deficient chloropyridines.

-

Recommendation: Use Precatalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ. This guarantees the active monoligated Pd(0) species is formed immediately.

Strategy B: Boron Management (Solving Protodeboronation)

-

The Solution: MIDA Boronates (N-methyliminodiacetic acid).

-

Why: The MIDA ligand rehybridizes the boron from sp2 to sp3, removing its Lewis acidity. This renders the species immune to protodeboronation. Under reaction conditions, the MIDA hydrolyzes slowly ("Slow Release"), keeping the concentration of the unstable free boronic acid low but sufficient for transmetalation.

Standardized Protocols

Protocol A: Coupling Pyridyl Halides (Electrophile)

Use this when your pyridine has the Halogen (Cl, Br, I).

Target: 2-, 3-, or 4-Chloropyridines + Aryl Boronic Acids.

| Reagent | Equivalents | Role |

| Pyridyl Chloride | 1.0 equiv | Electrophile |

| Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile |

| XPhos Pd G4 | 0.02 - 0.05 equiv (2-5 mol%) | Precatalyst |

| K3PO4 (0.5 M aq) | 2.0 - 3.0 equiv | Base |

| THF or 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step:

-

Charge: In a reaction vial equipped with a stir bar, add the Pyridyl Chloride (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and XPhos Pd G4 (2-5 mol%).

-

Solvent: Add THF or Dioxane (concentration 0.2 M relative to halide).

-

Base: Add 0.5 M aqueous K3PO4 (2.0 equiv). Note: The biphasic system is crucial here.

-

Degas: Sparge with Argon or Nitrogen for 2 minutes. Cap tightly.

-

Reaction: Heat to 60–80°C for 2–4 hours. The mixture should turn from orange/red to black upon completion.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

Why this works: XPhos is bulky enough to prevent the pyridine product from poisoning the catalyst. The G4 precatalyst ensures rapid initiation even with electron-poor chlorides.

Protocol B: The "Impossible" Coupling (Nucleophile)

Use this when your pyridine has the Boron (specifically at the 2-position).

Target: 2-Pyridyl MIDA Boronate + Aryl Chlorides/Bromides.[2]

| Reagent | Equivalents | Role |

| Aryl Halide | 1.0 equiv | Electrophile |

| 2-Pyridyl MIDA Boronate | 1.2 - 1.5 equiv | Stable Nucleophile |

| Cu(OAc)2 | 0.5 equiv | Co-promoter (Optional but recommended for 2-pos) |

| XPhos Pd G4 | 0.02 equiv | Catalyst |

| K3PO4 | 5.0 equiv | Base (Hydrolysis agent) |

| DMF / Water | 4:1 Ratio | Solvent System |

Step-by-Step:

-

Charge: Add Aryl Halide (1.0 equiv), 2-Pyridyl MIDA Boronate (1.5 equiv), XPhos Pd G4 (2 mol%), and Cu(OAc)2 (0.5 equiv).

-

Solvent: Add DMF and Water (4:1 ratio). The water is strictly required to hydrolyze the MIDA group.

-

Base: Add solid K3PO4.

-

Reaction: Heat to 100°C.

-

Workup: Standard extraction.

Critical Note: Do NOT use 2-pyridyl boronic acid or pinacol ester directly. They will decompose before coupling. You must use the MIDA boronate or a BF3K salt.

Troubleshooting Matrix (Self-Validating System)

| Observation | Diagnosis | Corrective Action |

| Starting Material (Halide) remains, no byproduct. | Catalyst Poisoning (N-bind). | Switch ligand to XPhos or SPhos . Increase temperature to 100°C to dissociate N-Pd species. |

| Halide remains, Boron species consumed. | Protodeboronation.[1] | You are losing your nucleophile. Switch to MIDA Boronate (Protocol B) or use anhydrous conditions with Molander BF3K salts . |

| Reaction stalls at 50% conversion. | Catalyst Death. | Add a second portion of catalyst (1 mol%) after 2 hours. Ensure rigorous degassing (O2 kills electron-rich phosphines). |

| Low yield with 2-chloropyridine. | Oxidative Addition Failure. | 2-chloropyridines are electron-poor.[10] Switch to Pd-RuPhos G4 (more electron-rich) or switch solvent to n-Butanol. |

References

-

Mechanistic Insight: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[3][5][11] Link

-

MIDA Boronate Strategy: Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society.[3][5][11] Link

-

Precatalyst Development: Bruno, N. C., et al. (2013).[12] Third-Generation Buchwald Precatalysts. Chemical Science. Link

-

Protodeboronation Kinetics: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[3][5][11] Link

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. nasc.ac.in [nasc.ac.in]

Application Note: High-Precision Characterization of 4-Alkylpyridines

From Structural Elucidation to Impurity Profiling in Pharmaceutical Matrices

Executive Summary & Strategic Importance

4-Alkylpyridines (e.g., 4-picoline, 4-ethylpyridine) are critical pharmacophores in the synthesis of antitubercular agents (Isoniazid), antihistamines, and agrochemicals. In drug development, the primary analytical challenge lies in distinguishing the 4-substituted isomer from its thermodynamically stable 2- and 3-alkyl isomers, and managing the Lewis basicity of the pyridine nitrogen which causes severe peak tailing in chromatography.

This guide provides a self-validating analytical framework. We move beyond standard "testing" to "characterization systems" that flag experimental drift automatically.

Structural Elucidation: NMR Spectroscopy

The most definitive method for distinguishing 4-alkylpyridines from their isomers is

2.1 The Symmetry Argument

A 4-monosubstituted pyridine possesses a

-

4-Alkylpyridine: Appears as an AA'XX' (or AA'BB') system. You will see two distinct signal sets in the aromatic region, often appearing as "pseudo-doublets."

-

2- or 3-Alkylpyridine: Lacks this symmetry. The spectrum will show four distinct aromatic environments (ABCD system) with complex coupling.

2.2 Diagnostic Chemical Shifts

The electronegative Nitrogen atom exerts a strong deshielding effect on the

| Proton Position | Chemical Shift ( | Multiplicity (4-Alkyl) | Coupling Constant ( | Mechanistic Cause |

| 8.4 – 8.6 | Doublet (approx) | Deshielding by adj. Nitrogen (Inductive + Anisotropy) | ||

| 7.1 – 7.3 | Doublet (approx) | Shielded relative to | ||

| Alkyl ( | 2.3 – 2.7 | Triplet/Qt/Singlet | Varies | Benzylic-like position |

2.3 Logic Flow for Isomer Identification

The following diagram illustrates the decision logic for confirming 4-substitution using NMR data.

Figure 1: NMR decision tree for distinguishing pyridine regioisomers.

Chromatographic Profiling (Protocols)

Chromatography of pyridines is notoriously difficult due to the interaction between the basic nitrogen lone pair and acidic silanol groups on silica supports.[1] This results in peak tailing, which compromises integration accuracy.

3.1 Method Selection Strategy

Do not default to HPLC. 4-Alkylpyridines with short chains (Methyl to Butyl) are highly volatile and best analyzed by GC.

Figure 2: Selection matrix for chromatographic technique based on volatility.

3.2 Protocol A: GC-MS for Volatile Derivatives (C1-C6)

Objective: Quantify purity and identify trace 2/3-isomers without peak tailing. Critical Success Factor: Inertness of the flow path. Standard liners will cause adsorption.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) OR Polyethylene glycol (PEG) for difficult isomer separations.

-

Inlet Liner: Ultra-Inert, wool-packed (deactivated). Do not use standard glass wool.

Step-by-Step Workflow:

-

Sample Prep: Dilute to 1 mg/mL in Methanol or DCM. Avoid acidic solvents.

-